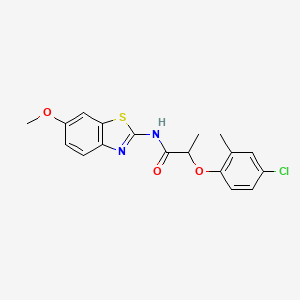![molecular formula C15H20N2O2 B5118363 N-{3-[(2-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5118363.png)
N-{3-[(2-methyl-1-piperidinyl)carbonyl]phenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[(2-methyl-1-piperidinyl)carbonyl]phenyl}acetamide, also known as N-(2-methylphenyl)-2-(piperidin-3-yl)acetamide or MPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. MPAA is a small molecule that belongs to the class of amides and has a molecular formula of C16H22N2O.
Mecanismo De Acción
The exact mechanism of action of MPAA is not fully understood. However, studies suggest that MPAA and its derivatives may exert their biological activity by interacting with specific targets, such as ion channels, receptors, and enzymes. For example, MPAA derivatives have been reported to modulate the activity of the GABA-A receptor, which is a major inhibitory neurotransmitter receptor in the brain. MPAA derivatives have also been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids.
Biochemical and Physiological Effects:
MPAA and its derivatives have been shown to exhibit a range of biochemical and physiological effects. For example, MPAA derivatives have been reported to exhibit anticonvulsant, analgesic, and anxiolytic effects in animal models. MPAA derivatives have also been shown to exhibit anti-inflammatory and antioxidant effects, which may have potential therapeutic applications in various diseases, including neurodegenerative disorders and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPAA and its derivatives have several advantages for lab experiments, including their ease of synthesis, high yield and purity, and low toxicity. However, MPAA and its derivatives also have some limitations, including their poor solubility in aqueous solutions and their potential for non-specific binding to proteins and other biomolecules.
Direcciones Futuras
There are several future directions for the research on MPAA and its derivatives. One potential direction is the development of MPAA derivatives as novel modulators of the endocannabinoid system for the treatment of various diseases, including pain, inflammation, and mood disorders. Another potential direction is the development of MPAA derivatives as anticancer agents, particularly for the treatment of drug-resistant cancers. Additionally, the investigation of the structure-activity relationship of MPAA derivatives may provide insights into the design of more potent and selective compounds with specific biological activities.
Métodos De Síntesis
The synthesis of MPAA involves the reaction between 2-methylphenylacetic acid and piperidine in the presence of a coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction yields MPAA as a white crystalline solid with a high yield and purity.
Aplicaciones Científicas De Investigación
MPAA has been extensively studied for its potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. Several studies have reported the synthesis and biological evaluation of MPAA derivatives as potential anticancer, antiviral, and anticonvulsant agents. MPAA derivatives have also been investigated for their potential as modulators of the endocannabinoid system, which is involved in various physiological processes, including pain, inflammation, and mood regulation.
Propiedades
IUPAC Name |
N-[3-(2-methylpiperidine-1-carbonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-11-6-3-4-9-17(11)15(19)13-7-5-8-14(10-13)16-12(2)18/h5,7-8,10-11H,3-4,6,9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHXBTRWIOMXSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC(=CC=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-methylpiperidine-1-carbonyl)phenyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(3-methylbenzyl)-3-piperidinyl]methanol](/img/structure/B5118286.png)
![1-(2-chlorobenzyl)-N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5118294.png)
![N-{4-[(3-oxo-5-phenyl-1-cyclohexen-1-yl)amino]phenyl}acetamide](/img/structure/B5118303.png)
![methyl 7-cyclopropyl-3-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5118318.png)

![5-{[5-(4-bromophenyl)-2-furyl]methylene}-1,3-diethyl-2-thioxo-4-imidazolidinone](/img/structure/B5118329.png)
![4-[2-(1-naphthyloxy)ethyl]morpholine](/img/structure/B5118330.png)

![1,1'-[1,3-propanediylbis(oxy)]bis(2,6-dimethoxybenzene)](/img/structure/B5118355.png)
![1-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5118359.png)



